![molecular formula C22H22N4O B11471243 4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide](/img/structure/B11471243.png)
4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide is a synthetic organic compound that features both indole and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide typically involves multi-step organic reactions. One common method includes the formation of the indole and imidazole rings separately, followed by their coupling through a butanamide linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s consistency and quality .
化学反応の分析
Types of Reactions
4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and imidazole moieties allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their α-glucosidase inhibitory activity.
2-(1H-indol-3-yl)isoindolin-1-one derivatives: Synthesized through multi-component reactions and studied for their biological activities.
Uniqueness
4-(1H-indol-3-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]butanamide stands out due to its unique combination of indole and imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
特性
分子式 |
C22H22N4O |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
4-(1H-indol-3-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C22H22N4O/c1-16-23-13-14-26(16)19-11-9-18(10-12-19)25-22(27)8-4-5-17-15-24-21-7-3-2-6-20(17)21/h2-3,6-7,9-15,24H,4-5,8H2,1H3,(H,25,27) |
InChIキー |
LKTJXCOVOLBUOC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(4-fluorobenzyl)oxy]phenyl}-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11471160.png)
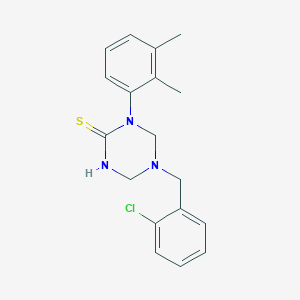
![7-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11471168.png)
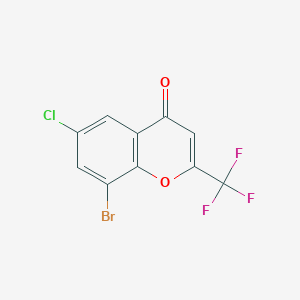
![methyl (2E)-3,3,3-trifluoro-2-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}propanoate](/img/structure/B11471181.png)
![4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11471184.png)
![Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-, ethyl ester](/img/structure/B11471197.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(4-methoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11471198.png)
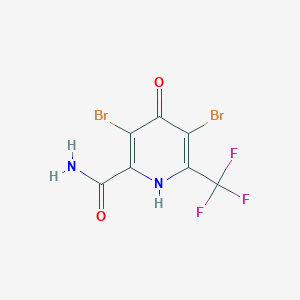
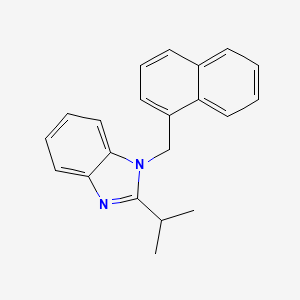
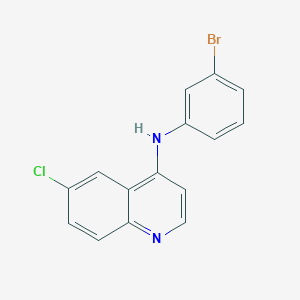

![2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11471230.png)

